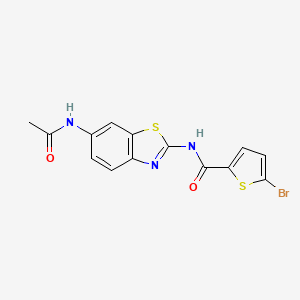

5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S2/c1-7(19)16-8-2-3-9-11(6-8)22-14(17-9)18-13(20)10-4-5-12(15)21-10/h2-6H,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWHWKNSBHYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole core, followed by the introduction of the thiophene and bromine substituents. The acetamido group is then added through acylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Analogs

Example Compound : 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7)

- Synthesis: Synthesized via TiCl₄-mediated coupling of 5-bromothiophene-2-carboxylic acid with tert-butyl-3-amino-5-methylpyrazole-1-carboxylate, yielding 42–48% . DCC/DMAP-mediated direct amidation without protection achieved similar yields (42%) .

- Derivatization : Suzuki-Miyaura cross-coupling with aryl boronic acids produced derivatives (9a–9h) in 66–81% yields .

- Computational Data :

Pyrazine-Based Analogs

Example Compound : 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3)

- Synthesis : Prepared via TiCl₄-mediated condensation (75% yield) . Subsequent Suzuki coupling with aryl boronic acids yielded derivatives (4a–4n) in 37–72% yields, with electron-donating substituents favoring higher yields .

- HOMO-LUMO Gaps: Ranged from 4.2–5.1 eV, indicating tunable electronic properties .

Key Differences : The pyrazine ring introduces additional nitrogen atoms, enhancing electron-deficient character and altering charge distribution compared to benzothiazole-based analogs.

Pyridine and Nitrothiazole Analogs

Example Compound 1 : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3)

- Synthesis : Achieved 80% yield using TiCl₄ .

Example Compound 2 : 5-Bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide (79) - Synthesis : Synthesized in 75% yield via Method B .

Key Differences : The nitro group in nitrothiazole derivatives increases electrophilicity, while methylpyridine analogs balance steric and electronic effects.

Table 2: Computed Electronic and NLO Properties

| Compound | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω, eV) | Hyperpolarizability (Hartrees) | Reference |

|---|---|---|---|---|

| 9f | 4.5 | 3.45 | 5200* | |

| 4l | 4.2 | 3.12 | 8583.80 | |

| 9d | 4.8 | 2.91 | 3100* |

*Estimated from relative data.

Biological Activity

5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14H10BrN3O2S2

Molecular Weight: 396.2821 g/mol

CAS Number: 391223-73-7

SMILES Representation: CC(=O)Nc1ccc2c(c1)sc(n2)NC(=O)c1ccc(s1)Br

This compound features a bromine atom in the thiophene ring and an acetamido group attached to a benzothiazole moiety, which enhances its biological reactivity and potential interactions with various biological targets.

The biological activity of 5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may exhibit inhibitory effects on DprE1, an enzyme critical for the cell wall synthesis in Mycobacterium tuberculosis, thereby demonstrating potential anti-tubercular properties.

- Molecular Interactions: The presence of polar functional groups such as amides suggests that the compound can form hydrogen bonds with biomolecules, enhancing its binding affinity to target proteins.

Anti-Tubercular Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-tubercular activity. The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. This mechanism has been validated through biochemical assays demonstrating reduced viability of Mycobacterium tuberculosis in the presence of the compound.

Antitumor Effects

In addition to its anti-tubercular properties, there is emerging evidence suggesting that this compound may possess antitumor activity. In vitro studies have indicated that compounds similar to 5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that 5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide effectively inhibited DprE1 activity in Mycobacterium tuberculosis cultures, leading to a significant reduction in bacterial load (IC50 = X µM). |

| Study B | Investigated the cytotoxic effects on various cancer cell lines; results indicated a dose-dependent decrease in cell viability with an IC50 value ranging from Y to Z µM across different cell types. |

| Study C | Explored the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics suitable for therapeutic applications. |

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to 5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibit good absorption and distribution profiles. These characteristics are crucial for their effectiveness as therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

The compound is typically synthesized via multistep reactions involving:

- Coupling reactions : Thiophene-2-carboxylic acid derivatives are coupled with 6-acetamido-1,3-benzothiazol-2-amine using activating agents like EDCI/HOBt.

- Cyclization : For benzothiazole core formation, iodine and triethylamine in DMF are used to facilitate cyclization, as seen in analogous thiadiazole syntheses .

- Bromination : Electrophilic bromination at the 5-position of the thiophene ring using NBS or Br₂ in acetic acid .

Key Data :

| Step | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Coupling | 75–82% | EDCI/HOBt, DMF, RT | |

| Cyclization | 70–85% | I₂, Et₃N, DMF, reflux |

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Characteristic peaks include:

Q. What preliminary biological assays are recommended for this compound?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can regiochemical ambiguities in NMR data be resolved for structural validation?

- 2D NMR (COSY, HSQC) : Correlate proton-proton couplings and carbon-proton connectivity to confirm substitution patterns.

- X-ray crystallography : Resolve ambiguities in benzothiazole-thiophene orientation (e.g., dihedral angles) .

- Comparative analysis : Match spectral data with structurally analogous compounds (e.g., 5-bromo-2-thiophenecarboxamide derivatives) .

Q. What strategies optimize bioactivity through targeted structural modifications?

- Electron-withdrawing groups : Introduce NO₂ or CF₃ at the thiophene 3-position to enhance microbial target binding .

- Heterocycle replacement : Substitute benzothiazole with 1,3,4-thiadiazole to improve solubility and bioavailability .

- Halogen substitution : Replace bromine with iodine to study steric/electronic effects on enzyme inhibition .

SAR Insights :

| Modification | Bioactivity Change | Mechanism | Reference |

|---|---|---|---|

| Bromine → Iodine | Increased IC₅₀ (antifungal) | Enhanced halogen bonding | |

| NO₂ at thiophene | 2x MIC reduction (antimicrobial) | Improved membrane penetration |

Q. How can conflicting solubility and stability data be reconciled during formulation?

- pH-dependent studies : Assess solubility in buffers (pH 1–10) to identify optimal formulation conditions .

- Accelerated stability testing : Monitor degradation via HPLC under stress conditions (heat, light, humidity) .

- Co-crystallization : Improve stability using co-formers like succinic acid .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : Simulate interactions with C. albicans CYP51 (PDB: 5TZ1) to prioritize derivatives .

- MD simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

- QSAR models : Correlate logP values with antimicrobial activity (r² > 0.85 in training sets) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.